

A Comparative Guide to the Bioequivalence of Two Azilsartan Medoxomil Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azilsartan medoxomil
monopotassium*

Cat. No.: *B15572067*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of a generic test formulation and a reference formulation of azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The information presented is based on a pivotal bioequivalence study conducted in healthy adult subjects, offering valuable insights for researchers and professionals involved in drug development and evaluation.

Executive Summary

The evaluated generic azilsartan medoxomil formulation demonstrated bioequivalence to the reference product under both fasting and fed conditions. Key pharmacokinetic parameters, including the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC), for the active moiety, azilsartan, fell within the standard acceptance range of 80.00% to 125.00%. These findings indicate that the two formulations can be considered therapeutically equivalent.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of the test and reference formulations of azilsartan medoxomil under fasting and fed conditions. The data is derived from a single-dose, randomized, open-label, two-way crossover study in healthy Chinese volunteers.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Pharmacokinetic Parameters under Fasting Conditions (n=30)[3]

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	2055.00 ± 438.70	2306.67 ± 534.82	89.09% (83.41% - 95.16%)
AUC0-t (h·ng/mL)	15100 ± 3511.19	15800 ± 3642.97	95.57% (91.19% - 100.18%)
AUC0-∞ (h·ng/mL)	15400 ± 3692.29	16200 ± 3784.64	95.06% (90.72% - 99.62%)
Tmax (h)	2.89 ± 1.38	1.99 ± 0.58	-
t1/2 (h)	9.68 ± 1.02	9.76 ± 0.90	-

Table 2: Pharmacokinetic Parameters under Fed Conditions (n=30)[3]

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	1959.67 ± 304.10	1966.55 ± 331.73	99.65% (95.56% - 103.91%)
AUC0-t (h·ng/mL)	15200 ± 3278.33	15400 ± 3362.99	98.70% (95.20% - 102.35%)
AUC0-∞ (h·ng/mL)	15700 ± 3474.30	15800 ± 3606.97	99.37% (95.78% - 103.10%)
Tmax (h)	3.42 ± 1.00	3.57 ± 1.26	-
t1/2 (h)	10.29 ± 1.02	10.32 ± 1.07	-

Experimental Protocols

The bioequivalence of the two azilsartan medoxomil formulations was established through a single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study. [1][2]

Study Design

Healthy adult male and female subjects were randomly assigned to receive a single oral dose of either the test or the reference azilsartan medoxomil 80 mg tablet under fasting conditions. [4][5] Following a washout period, subjects received the alternate formulation. A similar protocol was followed for the fed condition study. The primary objective was to compare the pharmacokinetic profiles of the two formulations. [4]

Blood Sampling and Analysis

Blood samples were collected at predefined time points over a 72-hour period following drug administration. [4] The concentration of azilsartan in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic and Statistical Analysis

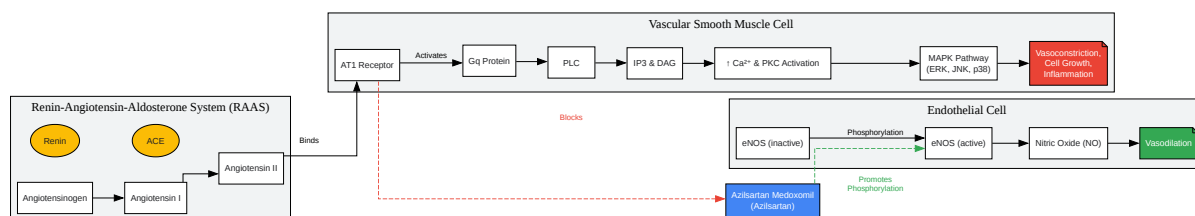
Pharmacokinetic parameters, including C_{max}, AUC from time zero to the last measurable concentration (AUC_{0-t}), and AUC from time zero to infinity (AUC_{0-∞}), were calculated from the plasma concentration-time data. [2] The bioequivalence between the two formulations was assessed by calculating the 90% confidence intervals (CIs) for the ratio of the geometric means of C_{max}, AUC_{0-t}, and AUC_{0-∞}. For bioequivalence to be declared, the 90% CIs for these parameters must fall within the range of 80.00% to 125.00%. [4]

Mechanism of Action and Signaling Pathway

Azilsartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor. [6] By blocking the binding of angiotensin II to the AT₁ receptor, azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. [6]

The binding of angiotensin II to the AT₁ receptor activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which contributes to vascular smooth muscle cell growth and inflammation. [7] Azilsartan's blockade of the AT₁ receptor can attenuate these effects. Furthermore, azilsartan has been shown to influence the

phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, a potent vasodilator.[6][8]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Azilsartan.

Experimental Workflow

The workflow for a typical bioequivalence study of azilsartan medoxomil is depicted below.



Caption: Bioequivalence study workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Bioequivalence Study of Azilsartan in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ability of the new AT1 receptor blocker azilsartan to block angiotensin II-induced AT1 receptor activation after wash-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser(1177)/Thr(497) of endothelial nitric oxide synthase in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Two Azilsartan Medoxomil Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572067#evaluating-the-bioequivalence-of-two-azilsartan-medoxomil-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com